

Essential Safety and Operational Guide for Handling JBJ-04-125-02

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Compound of Interest

Compound Name: JBJ-04-125-02

Cat. No.: B3028435

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For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of **JBJ-04-125-02**, a potent, mutant-selective, and orally active allosteric EGFR inhibitor. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Material Safety Data Sheet (MSDS) for **JBJ-04-125-02** is not publicly available, it is prudent to handle this potent kinase inhibitor as a potentially hazardous substance. The following recommendations are based on best practices for handling potent small molecule inhibitors.

Potential Hazards:

- **Toxicity:** As a potent biological agent, **JBJ-04-125-02** may have toxic effects if inhaled, ingested, or absorbed through the skin.
- **Irritation:** May cause skin and eye irritation upon contact.
- **Unknown Long-Term Effects:** The long-term health effects of exposure are not yet fully characterized.

Recommended Personal Protective Equipment (PPE):

Protection Type	Specific Recommendations	Rationale
Hand Protection	Chemical-resistant gloves (e.g., Nitrile)	To prevent skin contact and absorption.
Eye Protection	Safety glasses with side shields or chemical splash goggles	To protect eyes from splashes and airborne particles.
Body Protection	Laboratory coat	To protect skin and clothing from contamination.
Respiratory Protection	Use in a certified chemical fume hood	To minimize inhalation risk, especially when handling the solid form.

Safe Handling and Operational Plan

A systematic approach to handling **JBJ-04-125-02** is crucial for personnel safety and experimental integrity.

Receiving and Storage:

- Upon receipt, visually inspect the container for any signs of damage or leakage.
- Store in a cool, dry, and well-ventilated area, away from incompatible materials.
- Recommended storage conditions are at 0-4°C for short-term (days to weeks) and -20°C for long-term (months to years).[\[1\]](#)
- Clearly label the storage location with the compound's identity and hazard information.

Preparation and Use:

- Work Area: All handling of solid **JBJ-04-125-02** must be conducted in a certified chemical fume hood.

- **Weighing:** When weighing the solid compound, do so within the fume hood using a dedicated, clean spatula and weighing vessel.
- **Solution Preparation:** Prepare stock solutions in a fume hood. Add the solvent to the solid inhibitor slowly to avoid splashing. A common solvent is DMSO.^[2] For a 10 mM stock solution, dissolve the appropriate mass of **JBJ-04-125-02** in DMSO. Ensure the container is sealed before removing it from the fume hood.

Disposal Plan

All waste contaminated with **JBJ-04-125-02** must be treated as hazardous waste.

- **Solid Waste:** Contaminated items such as gloves, bench paper, and pipette tips should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
- **Liquid Waste:** Unused solutions containing the inhibitor should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.
- **Disposal Procedures:** Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Experimental Protocols

JBJ-04-125-02 is a potent inhibitor of mutant EGFR, specifically targeting the L858R/T790M/C797S mutations.^[3]

In Vitro Cell-Based Assays

Cell Viability Assay (MTS Assay):

- **Cell Lines:** H1975 (human lung adenocarcinoma, expressing L858R and T790M EGFR mutations) or Ba/F3 cells stably transfected with EGFR mutations (L858R, L858R/T790M, or L858R/T790M/C797S).^{[2][3]}
- **Seeding:** Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

- Treatment: Treat cells with increasing concentrations of **JBJ-04-125-02** (e.g., 0-1000 nM) for 72 hours.^[2]
- Analysis: Assess cell viability using an MTS assay according to the manufacturer's protocol.

Western Blot Analysis of EGFR Signaling:

- Cell Culture and Treatment: Culture H1975 cells to 70-80% confluency. Treat cells with various concentrations of **JBJ-04-125-02** (e.g., 0.01-10 μ M) for a specified duration (e.g., 2-24 hours).
- Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
 - Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
 - Phospho-EGFR (p-EGFR)
 - Total EGFR
 - Phospho-AKT (p-AKT)
 - Total AKT
 - Phospho-ERK1/2 (p-ERK)
 - Total ERK1/2

- GAPDH (as a loading control)[4]
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Studies

Animal Model:

- Genetically engineered mice (GEM) expressing EGFR^{L858R/T790M/C797S}. [5]

Drug Formulation and Administration:

- Oral Gavage: A formulation for oral administration can be prepared as a homogeneous suspension in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na). [2]
- Dosage: A dosage of 50 mg/kg administered once daily via oral gavage has been shown to be effective. [5]

Efficacy Study:

- Treat tumor-bearing mice with **JBJ-04-125-02** or a vehicle control daily.
- Monitor tumor volume over a period of several weeks. Treatment with 50 mg/kg of **JBJ-04-125-02** has been shown to lead to marked tumor regressions within 4 weeks. [5]

Quantitative Data Summary

Parameter	Value	Cell Line/Model	Reference
IC50 (EGFRL858R/T790M)	0.26 nM	[5]	
In Vivo Dosage	50 mg/kg (oral gavage, daily)	EGFRL858R/T790M/ C797S GEM	[5]
Half-life (3 mg/kg, i.v.)	3 hours	[5]	
Maximal Plasma Concentration (20 mg/kg, oral)	1.1 µmol/L	[5]	
Oral Bioavailability	3%	[5]	

Mandatory Visualizations

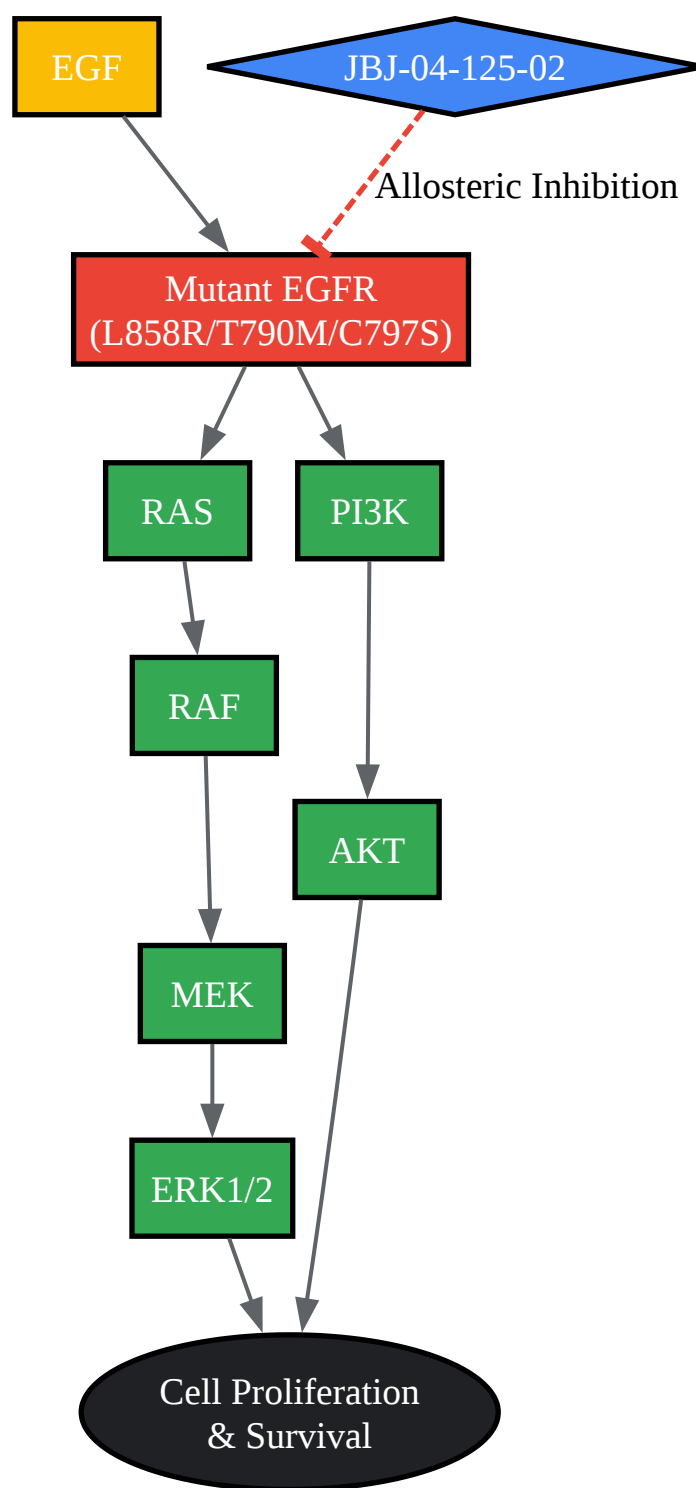
Experimental Workflow for Western Blot Analysis



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Caption: Workflow for Western Blot Analysis of EGFR Signaling Inhibition.

EGFR Signaling Pathway and Inhibition by JBJ-04-125-02



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Caption: Inhibition of Mutant EGFR Signaling by **JBj-04-125-02**.

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